Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI) Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI)
Brand Name: Vulcanchem
CAS No.: 117406-77-6
VCID: VC0056606
InChI: InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1
SMILES: CCCC(C1=CC(=C(C=C1)O)O)C(=O)N
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI)

CAS No.: 117406-77-6

Main Products

VCID: VC0056606

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI) - 117406-77-6

CAS No. 117406-77-6
Product Name Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI)
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name (2R)-2-(3,4-dihydroxyphenyl)pentanamide
Standard InChI InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1
Standard InChIKey GDXQWRJYXZXWMT-MRVPVSSYSA-N
Isomeric SMILES CCC[C@H](C1=CC(=C(C=C1)O)O)C(=O)N
SMILES CCCC(C1=CC(=C(C=C1)O)O)C(=O)N
Canonical SMILES CCCC(C1=CC(=C(C=C1)O)O)C(=O)N
Synonyms Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI)
PubChem Compound 6951093
Last Modified Nov 11 2021
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